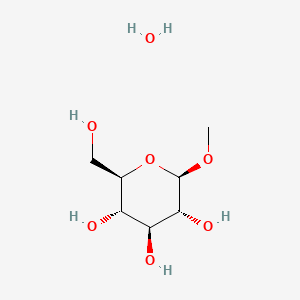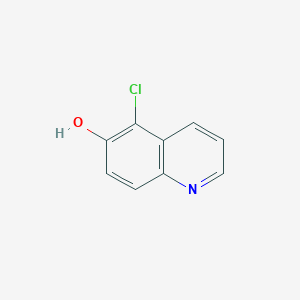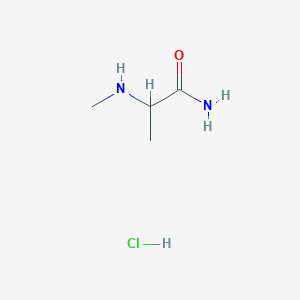
(2-Isopropylphenyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Isopropylphenyl)methanamine hydrochloride” can be represented by the InChI code: 1S/C10H15N.ClH/c1-8(2)10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H . This indicates that the compound consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrocarbon group (C10H15) which includes an isopropyl group .
Scientific Research Applications
Chemical Synthesis and Optimization
A significant application of (2-Isopropylphenyl)methanamine hydrochloride in scientific research is found in the field of chemical synthesis and process optimization. For example, in the improved industrial synthesis of the antidepressant sertraline, novel methods have been developed that are more advantageous than previously reported processes, highlighting the importance of specific intermediates in pharmaceutical ingredient purity and production efficiency (Vukics et al., 2002).
Study of Chemical Properties and Reactions
Research into the chemical properties and reactions of compounds related to (2-Isopropylphenyl)methanamine hydrochloride provides insights into hydrogen bonding associations and the behavior of such compounds under different conditions. For instance, studies have examined the hydrogen bonding association of 2-isopropylphenol in various solvents, revealing detailed insights into chemical shifts and dimerization constants, which are critical for understanding molecular interactions (Luo et al., 2001).
Environmental and Catalytic Research
Another application area is in environmental science and catalysis, where the oxidation processes of similar compounds in aqueous solutions have been studied. This research is vital for modeling the oxidation of organic compounds with air oxygen in water and understanding the formation of dimeric and oligomeric products, which has implications for environmental pollution and remediation strategies (Zenkevich & Pushkareva, 2018).
Pharmacological Research
In pharmacological research, the interactions of compounds with biological molecules, such as bovine serum albumin (BSA), have been explored. This type of study helps in understanding the molecular basis of drug action and toxicity, which is essential for developing safer and more effective therapeutic agents. For example, the interaction of Isoprocarb and sodium 2-isopropylphenate with BSA has been studied to understand their binding mechanisms, providing insights into the molecular interactions that underlie the pharmacological activity of these compounds (Ni et al., 2008).
properties
IUPAC Name |
(2-propan-2-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPIINVKGTHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylphenyl)methanamine hydrochloride | |
CAS RN |
1803598-47-1 | |
| Record name | Benzenemethanamine, 2-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(propan-2-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)

![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)








